

# Spectroscopic Profile of 1-Formylpyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Formylpyrrolidine

Cat. No.: B1209714

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This guide provides a comprehensive overview of the spectral data for **1-formylpyrrolidine** (CAS No: 3760-54-1), a key intermediate in various chemical syntheses. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, supported by standardized experimental protocols and logical workflows.

## Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-formylpyrrolidine**.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.03	Singlet	1H	H-C=O
3.45	Triplet	2H	N-CH <sub>2</sub>
3.35	Triplet	2H	N-CH <sub>2</sub>
1.90	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

### <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
160.7	C=O
45.9	N-CH <sub>2</sub>
41.9	N-CH <sub>2</sub>
25.9	-CH <sub>2</sub> -
23.2	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

### Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2975	Strong	C-H stretch (alkane)
2878	Strong	C-H stretch (alkane)
1675	Strong	C=O stretch (amide)
1435	Medium	C-H bend
1335	Medium	C-N stretch

Sample Preparation: Neat (liquid film)

### Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
99	65	[M] <sup>+</sup> (Molecular Ion)
70	100	[M-CHO] <sup>+</sup>
43	40	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
42	85	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1-formylpyrrolidine** for structural elucidation.

Instrumentation:

- 400 MHz NMR Spectrometer
- 5 mm NMR tubes
- Standard laboratory glassware

Reagents:

- **1-Formylpyrrolidine** (sample)
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% Tetramethylsilane (TMS)

Procedure:

- **Sample Preparation:** Approximately 20 mg of **1-formylpyrrolidine** was dissolved in 0.6 mL of  $\text{CDCl}_3$  containing TMS in a clean, dry vial. The solution was then transferred to a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer was tuned and locked onto the deuterium signal of the  $\text{CDCl}_3$ . Standard shimming procedures were performed to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence was used to acquire the proton spectrum. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans were accumulated for a good signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence was used to acquire the carbon spectrum. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. 512 scans were accumulated.
- **Data Processing:** The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-formylpyrrolidine**.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Salt plates (NaCl or KBr)
- Pipette

Procedure:

- **Sample Preparation:** A single drop of neat **1-formylpyrrolidine** was placed onto a clean, dry salt plate.<sup>[1]</sup> A second salt plate was carefully placed on top to create a thin liquid film.<sup>[1]</sup>
- **Background Spectrum:** A background spectrum of the empty sample compartment was recorded to subtract the contribution of atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Spectrum Acquisition:** The prepared salt plate "sandwich" was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400  $\text{cm}^{-1}$ . Typically, 32 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-formylpyrrolidine**.

Instrumentation:

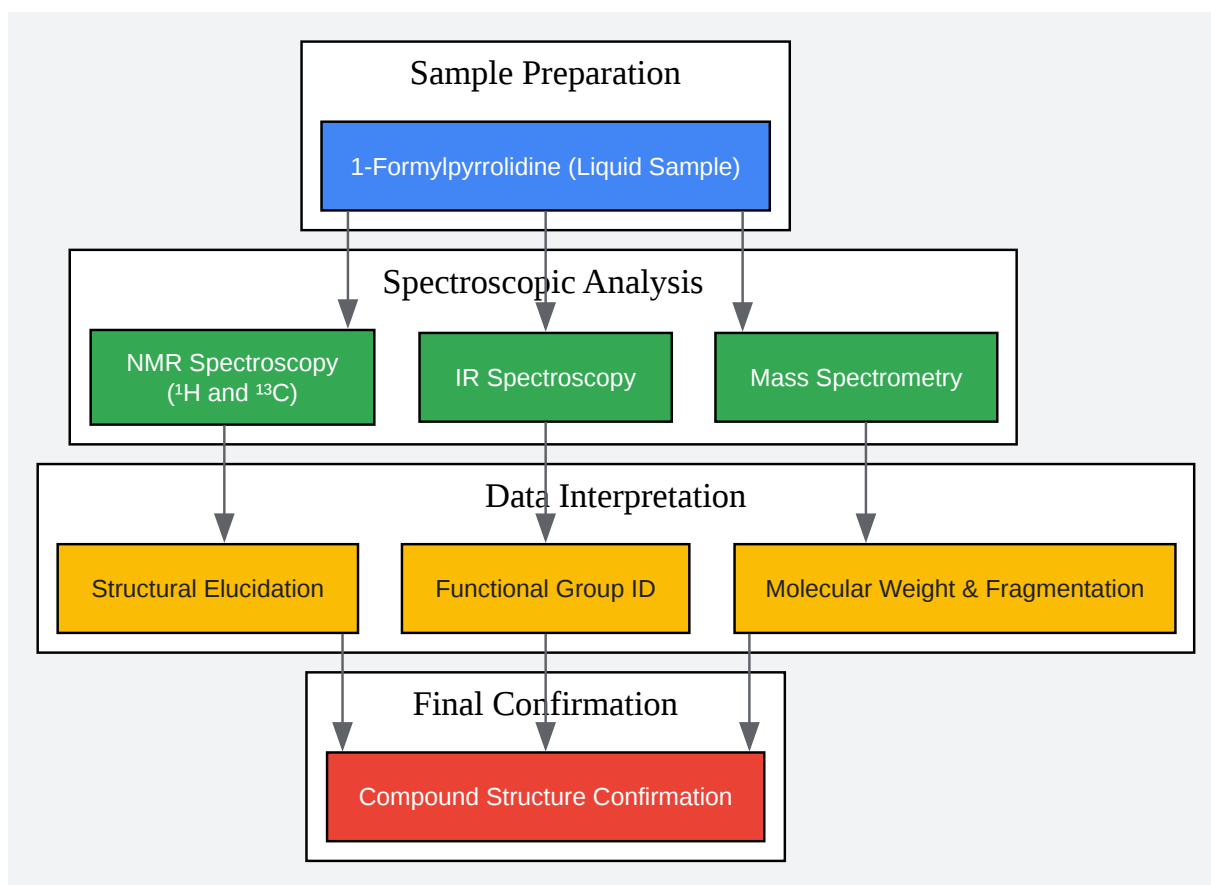
- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

- Sample Introduction: A dilute solution of **1-formylpyrrolidine** in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC inlet. The GC separated the sample from the solvent and introduced it into the mass spectrometer.
- Ionization: In the EI source, the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer.
- Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like **1-formylpyrrolidine**.



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## References

- 1. 1-FORMYLPYRROLIDINE | 3760-54-1 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Formylpyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209714#1-formylpyrrolidine-spectral-data-nmr-ir-ms]

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